CID 145913455

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances .Scientific Research Applications

Protein Function Manipulation

Chemically Induced Dimerization (CID) is pivotal in studying biological processes through the reversible and spatiotemporal control of protein function within cells. This technology facilitates precise manipulation of signaling pathways and protein trafficking, offering insights into cellular mechanisms with a level of control previously unachievable. The development of orthogonal CID systems allows researchers to dissect signal transduction pathways and explore the dynamics of membrane and protein trafficking with exceptional clarity (Voss, Klewer, & Wu, 2015).

Stem Cell Research and Therapy

CID technology has enhanced the safety and efficacy of therapies utilizing human induced pluripotent stem cells (hiPSCs). By integrating inducible caspase-9 (iC9) suicide genes into hiPSCs, researchers can precisely eliminate unwanted cells, mitigating the risks of tumorigenesis and adverse effects. This advancement underscores the potential of CID in developing regenerative therapies that are both effective and safe (Ando et al., 2015). Similarly, the application of CID in haploidentical stem cell transplantation demonstrates the method's feasibility in reducing alloreactivity while preserving immune response against pathogens, offering a promising approach to treat combined immunodeficiencies without severe graft-versus-host disease (Touzot et al., 2015).

Therapeutic Strategies and Safety

CID has been instrumental in advancing therapeutic strategies, particularly in the context of gene therapies. The inducible caspase-9 system, activated by CID, provides a "safety switch" to eliminate transplanted cells if adverse reactions occur, enhancing the safety profile of cell-based therapies. This approach has shown promise in clinical trials, highlighting the potential of CID in creating safer therapeutic interventions (Zhou et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

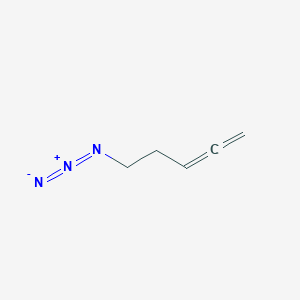

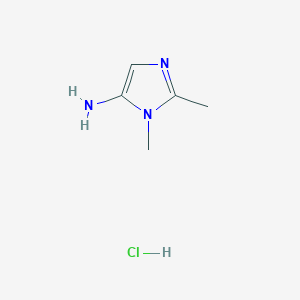

InChI |

InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h3H,1,4-5H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZLIBNNLHEIFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940422.png)

![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)

![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2940430.png)

![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)